![molecular formula C7F15SO2N(C2H5)CH2COOH<br>C11H8F15NO4S B13413310 Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]- CAS No. 68957-63-1](/img/structure/B13413310.png)
Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]- is a fluorinated organic compound known for its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]- typically involves the reaction of glycine with N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl] chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is usually purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an amine derivative.
Substitution: The products vary depending on the nucleophile used but can include various substituted glycine derivatives.
Scientific Research Applications
Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]- has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to improve reaction rates and yields.
Biology: Employed in studies involving cell membranes due to its ability to interact with lipid bilayers.
Medicine: Investigated for potential use in drug delivery systems due to its surfactant properties.
Mechanism of Action
The mechanism of action of Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]- involves its interaction with molecular targets such as lipid bilayers and proteins. The fluorinated tail of the compound interacts with hydrophobic regions, while the sulfonyl group interacts with hydrophilic regions. This dual interaction allows the compound to stabilize emulsions and improve the solubility of hydrophobic molecules .
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-N-[(heptadecafluorooctyl)sulfonyl]glycine
- N-Ethyl-N-[(nonafluorobutyl)sulfonyl]glycine
- N-Ethyl-N-[(tridecafluorohexyl)sulfonyl]glycine
Uniqueness
Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]- is unique due to its specific fluorinated tail length, which provides a balance between hydrophobic and hydrophilic interactions. This balance makes it particularly effective as a surfactant in various applications, offering superior chemical stability and surface activity compared to similar compounds .
Properties
CAS No. |
68957-63-1 |
|---|---|
Molecular Formula |
C7F15SO2N(C2H5)CH2COOH C11H8F15NO4S |
Molecular Weight |
535.23 g/mol |
IUPAC Name |
2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]acetic acid |
InChI |
InChI=1S/C11H8F15NO4S/c1-2-27(3-4(28)29)32(30,31)11(25,26)9(20,21)7(16,17)5(12,13)6(14,15)8(18,19)10(22,23)24/h2-3H2,1H3,(H,28,29) |
InChI Key |
IOQHTIQMCISFKB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)O)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


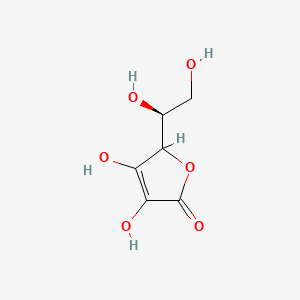
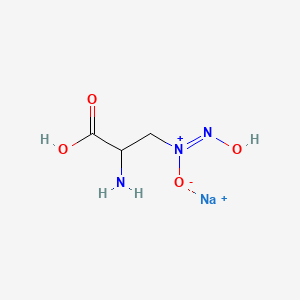
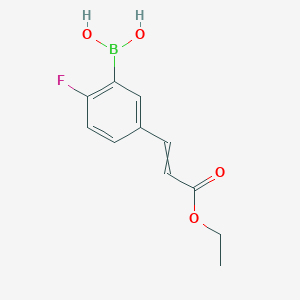

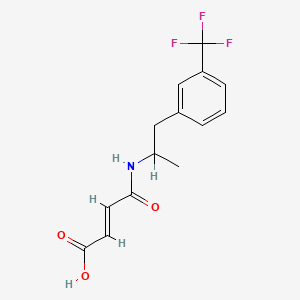
![Cyclopropanamine, 1-[(3-fluorophenoxy)methyl]-N-methyl-](/img/structure/B13413264.png)

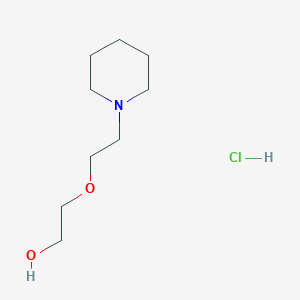

![1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-N-(2-nitrophenyl)piperidin-4-amine](/img/structure/B13413276.png)
![1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[3-(trichlorosilyl)propyl]-](/img/structure/B13413278.png)
![n-Ethyl-n-[(nonafluorobutyl)sulfonyl]glycine](/img/structure/B13413282.png)
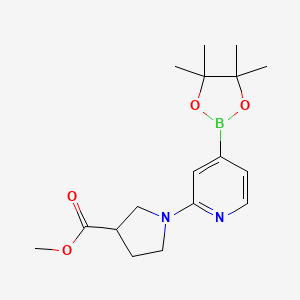
![(E)-6-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5,6-dihydro-4-hydroxy-2H-pyran-2-one](/img/structure/B13413306.png)
